molecular formula C13H14BrNO3S2 B497812 5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide CAS No. 914619-11-7

5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide

Cat. No.: B497812
CAS No.: 914619-11-7
M. Wt: 376.3g/mol
InChI Key: PMAFZTNDGDIEHI-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14BrNO3S2 . It has an average mass of 376.289 Da and a mono-isotopic mass of 374.959839 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds related to "5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide" have been investigated for their utility in photodynamic therapy (PDT), particularly in the treatment of cancer. Research has shown that new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Similarly, another study highlighted the synthesis and characterization of zinc(II) phthalocyanine compounds with benzenesulfonamide units, suggesting their potential as photosensitizer candidates in PDT due to favorable photostability and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).

Synthetic Applications

The synthesis and applications of metalated sulfonamides, including those similar to the compound , have been extensively studied. Metalation of sulfonamides provides a pathway for the creation of diverse heterocyclic compounds, indicating the broad synthetic utility of these compounds in producing various pharmacologically relevant molecules (Familoni, 2002). This illustrates the importance of sulfonamide derivatives in heterocyclic synthesis, offering a versatile tool for the development of new therapeutic agents.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S2/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h3-8,15H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAFZTNDGDIEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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